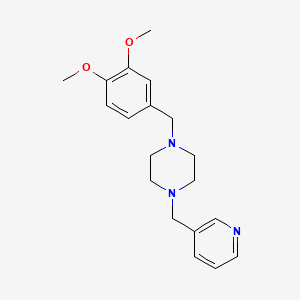
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide, also known as CMMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CMMA is a synthetic compound that is derived from the natural compound, ibogaine, which is found in the Tabernanthe iboga plant. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide is not well-understood, but it is believed to act on the same receptors as ibogaine. It has been shown to bind to the kappa opioid receptor and the serotonin transporter, which are both involved in the regulation of mood and addiction.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which are both neurotransmitters that play a role in mood regulation. It has also been shown to reduce drug cravings and withdrawal symptoms, which may be due to its effects on the kappa opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide in lab experiments is that it is a synthetic compound, which means that it can be easily obtained and purified. This makes it a more cost-effective alternative to ibogaine, which is a natural compound that is more difficult to obtain. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide is that its mechanism of action is not well-understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide. One area of interest is its potential applications in the treatment of addiction and depression. More research is needed to determine its safety and efficacy in humans. Another area of interest is its mechanism of action, as more research is needed to understand how it interacts with the kappa opioid receptor and the serotonin transporter. Additionally, more research is needed to determine the optimal dosage and administration method for N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide involves the reaction of ibogaine with methoxyacetyl chloride and thionyl chloride in the presence of a catalyst. The resulting compound is then purified through a series of chromatography techniques to obtain pure N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide. This synthesis method has been well-established in the literature and has been used by researchers to obtain N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide for various scientific applications.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide has been studied for its potential applications in the treatment of addiction and depression. It has been shown to have similar effects to ibogaine, which is known for its ability to reduce drug cravings and withdrawal symptoms. N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide has also been studied for its potential anti-depressant effects, as it has been shown to increase levels of serotonin and dopamine in the brain.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-6-10(13)12-7-3-4-9(15-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQGWDNWGWYUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-methoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)




![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)




